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Compound of Interest

Compound Name: Benzeneethanol-d5

Cat. No.: B127560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Benzeneethanol-d5 against its non-

deuterated structural analog, 2-Phenylethanol. The strategic replacement of five hydrogen

atoms with deuterium on the phenyl ring of Benzeneethanol-d5 introduces significant changes

in its physicochemical properties and metabolic stability. This comparison is supported by

spectroscopic data, an examination of the kinetic isotope effect, and detailed experimental

protocols for performance evaluation.

Executive Summary
Deuteration of 2-Phenylethanol to yield Benzeneethanol-d5 offers a strategic advantage in

pharmaceutical and research applications where metabolic stability is a critical factor. The

substitution of hydrogen with deuterium atoms results in a stronger carbon-deuterium (C-D)

bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength can

significantly slow down metabolic processes initiated by C-H bond cleavage, a phenomenon

known as the Kinetic Isotope Effect (KIE). Consequently, Benzeneethanol-d5 is expected to

exhibit a longer biological half-life and potentially altered pharmacokinetic and toxicological

profiles compared to 2-Phenylethanol. This guide details the comparative data and the

experimental methodologies required to quantify these performance differences.
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A fundamental comparison between Benzeneethanol-d5 and 2-Phenylethanol begins with

their inherent physical and spectroscopic properties. While electronically similar, the mass

difference imparted by deuterium substitution results in distinct spectral characteristics.
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Property Benzeneethanol-d5
2-Phenylethanol
(Structural Analog)

Molecular Formula C₈D₅H₅O C₈H₁₀O

Molecular Weight 127.2 g/mol 122.17 g/mol [1]

CAS Number 35845-63-7 60-12-8[1]

Appearance Colorless liquid
Colorless liquid with a floral

odor[1]

¹H NMR (CDCl₃)

δ 7.35-7.27 (m, 0H, aromatic

protons replaced by D), 3.86 (t,

J = 6.7 Hz, 2H), 2.89 (t, J = 6.7

Hz, 2H), 1.5 (br s, 1H, OH).

Note: Aromatic signals will be

absent.

δ 7.35 (m, 2H), 7.27 (m, 3H),

3.86 (t, J = 6.7 Hz, 2H), 2.89 (t,

J = 6.7 Hz, 2H), 2.18 (br, 1H)

[2]

¹³C NMR (CDCl₃)

Shifts for the deuterated

phenyl ring will show splitting

due to C-D coupling and may

have slightly different chemical

shifts compared to the non-

deuterated analog. Expected

signals around δ 138, 129,

128, 126 (aromatic), 63

(CH₂OH), 39 (PhCH₂).

δ 138.63, 129.00, 128.48,

126.3 (aromatic), 63.8

(CH₂OH), 39.2 (PhCH₂)[1]

Mass Spectrum (EI)

Molecular Ion (M⁺): m/z 127.

Key fragments would be

shifted by +5 compared to the

non-deuterated analog (e.g.,

tropylium ion at m/z 96).

Molecular Ion (M⁺): m/z 122[1].

Key fragments at m/z 91

(tropylium ion)[3] and 92.[1]

IR Spectrum (neat) The C-D stretching vibrations

will appear at a lower

frequency (approx. 2100-2300

cm⁻¹) compared to the C-H

aromatic stretches (approx.

3000-3100 cm⁻¹) in the non-

Broad O-H stretch (~3300

cm⁻¹), aromatic C-H stretch

(~3030 cm⁻¹), aliphatic C-H

stretch (~2940, 2870 cm⁻¹),

C=C aromatic ring stretch
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deuterated analog. Other

characteristic peaks include a

broad O-H stretch around

3300 cm⁻¹ and C-O stretch

around 1050 cm⁻¹.

(~1600, 1495, 1450 cm⁻¹), C-

O stretch (~1050 cm⁻¹).

Performance Evaluation: The Kinetic Isotope Effect
in Metabolism
The primary performance advantage of Benzeneethanol-d5 lies in its enhanced metabolic

stability due to the Kinetic Isotope Effect (KIE). The metabolism of 2-Phenylethanol can be

initiated by cytochrome P450 enzymes, which catalyze the hydroxylation of the aromatic ring.

This process involves the cleavage of a C-H bond, which is often the rate-limiting step. By

replacing these hydrogens with deuterium, the energy required to break the C-D bond

increases, thereby slowing down the rate of metabolism.

This enhanced stability can lead to:

Increased drug exposure (AUC): A slower metabolism rate results in the compound

remaining in the system for a longer period.

Longer half-life (t½): This allows for less frequent dosing in therapeutic applications.

Reduced formation of metabolites: This can potentially lead to a more predictable safety and

toxicity profile.

Below is a diagram illustrating the metabolic pathway of 2-Phenylethanol and the proposed

impact of deuteration.
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Metabolism of 2-Phenylethanol

Metabolism of Benzeneethanol-d5

2-Phenylethanol
Oxidized Metabolites

(e.g., Phenylacetic acid)

CYP450 Enzymes
(C-H Bond Cleavage)

Benzeneethanol-d5 Oxidized Metabolites

CYP450 Enzymes
(Slower C-D Bond Cleavage

due to KIE)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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